2-bromo-N-tert-butylbenzenesulfonamide
Overview
Description
2-Bromo-N-tert-butylbenzenesulfonamide is an organic compound with the molecular formula C10H14BrNO2S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Scientific Research Applications
2-Bromo-N-tert-butylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
2-Bromo-N-tert-butylbenzenesulfonamide has several biological activities including antibacterial and anti-tumor properties. It has been shown to inhibit the growth of several bacterial strains such as Escherichia coli and Staphylococcus aureus.
Safety and Hazards
Future Directions
Although 2-Bromo-N-tert-butylbenzenesulfonamide has several potential applications, there are limitations to its use. The compound has low solubility in water, which limits its use in certain applications. Future directions for research could focus on developing new synthetic routes to improve the solubility of the compound.
Relevant Papers For more detailed information, please refer to the related peer-reviewed papers, technical documents, and similar products provided by Sigma-Aldrich .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-tert-butylbenzenesulfonamide typically involves the bromination of N-tert-butylbenzenesulfonamide. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as dichloromethane or chloroform. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-tert-butylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.
Reduction Reactions: Products include primary or secondary amines.
Comparison with Similar Compounds
Similar Compounds
N-tert-butylbenzenesulfonamide: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-N-methylbenzenesulfonamide: Contains a methyl group instead of a tert-butyl group, affecting its steric properties and reactivity.
2-Bromo-N-ethylbenzenesulfonamide: Contains an ethyl group, which also influences its chemical behavior.
Uniqueness
2-Bromo-N-tert-butylbenzenesulfonamide is unique due to the presence of both the bromine atom and the tert-butyl group. The bromine atom enhances its reactivity in substitution reactions, while the tert-butyl group provides steric hindrance, affecting its overall reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
2-bromo-N-tert-butylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQGWGSNHQLIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406591 | |
Record name | 2-bromo-N-tert-butylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138733-50-3 | |
Record name | 2-bromo-N-tert-butylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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